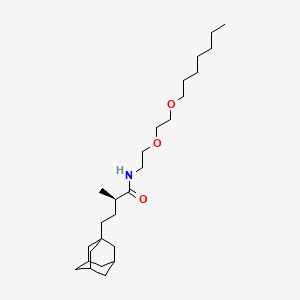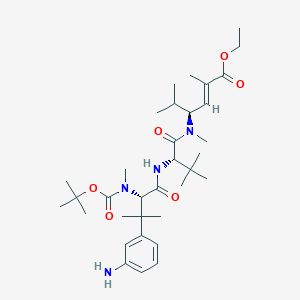
SC209 intermediate-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SC209 intermediate-2 involves multiple steps, starting from readily available starting materials. The compound is synthesized through a series of chemical reactions, including protection and deprotection steps, coupling reactions, and purification processes. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
化学反应分析
Types of Reactions
SC209 intermediate-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates in the synthesis of more complex molecules, such as ADCs .
科学研究应用
SC209 intermediate-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules, including ADCs.
Biology: The compound is used in the development of targeted therapies for cancer treatment.
Medicine: this compound is a key component in the production of ADCs, which are used in clinical trials and therapeutic applications.
Industry: The compound is used in the large-scale production of ADCs for pharmaceutical companies.
作用机制
SC209 intermediate-2 functions as a linker in ADCs, facilitating the attachment of cytotoxic drugs to antibodies. The linker ensures the stability of the ADC in the bloodstream and releases the drug upon reaching the target cells. The active metabolite of this compound, 3-aminophenyl hemiasterlin, targets tubulin, disrupting the microtubule network and inducing cell death .
属性
分子式 |
C34H56N4O6 |
|---|---|
分子量 |
616.8 g/mol |
IUPAC 名称 |
ethyl (E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoate |
InChI |
InChI=1S/C34H56N4O6/c1-15-43-30(41)22(4)19-25(21(2)3)37(13)29(40)26(32(5,6)7)36-28(39)27(38(14)31(42)44-33(8,9)10)34(11,12)23-17-16-18-24(35)20-23/h16-21,25-27H,15,35H2,1-14H3,(H,36,39)/b22-19+/t25-,26-,27-/m1/s1 |
InChI 键 |
OWHULSHKLRULCE-HBAWRODTSA-N |
手性 SMILES |
CCOC(=O)/C(=C/[C@H](C(C)C)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC(=CC=C1)N)N(C)C(=O)OC(C)(C)C)/C |
规范 SMILES |
CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC(=CC=C1)N)N(C)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


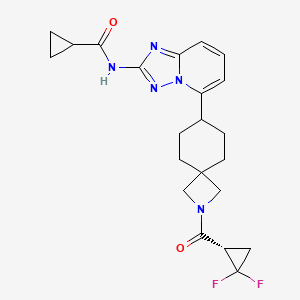

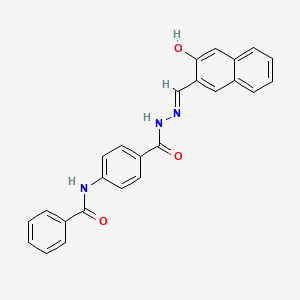
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)


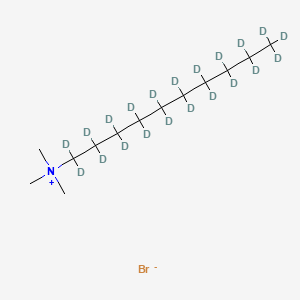
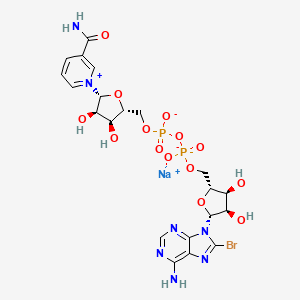



![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
